molecular formula C16H16BrNO3S B2976728 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide CAS No. 2034255-12-2

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide

Cat. No. B2976728
CAS RN: 2034255-12-2
M. Wt: 382.27
InChI Key: KNNHWSOQTQCUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide, commonly known as BMTAE, is a small molecule that has gained significant attention in scientific research. BMTAE is a synthetic compound that belongs to the class of benzamides, and it has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology.

Scientific Research Applications

Antioxidant Activity

A study on marine red algae Rhodomela confervoides identified nitrogen-containing bromophenols, including compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide, demonstrating potent scavenging activity against DPPH radicals. These compounds also showed moderate activity against ABTS radicals, suggesting potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Enzyme Inhibitory Activities

Research on 1,3,4-thiadiazole derivatives with an amide moiety, which shares a structural similarity with N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide, evaluated their in vitro antitumor activities. One specific compound demonstrated significant inhibitory effects against SKOV-3 cells, indicating that similar compounds may have potential as cytotoxic agents targeting cancer cells (Almasirad et al., 2016).

Antimicrobial Effects

The synthesis of 5-(alkylidene)thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes, a process related to the synthesis of compounds like N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide, resulted in compounds that significantly reduced biofilm formation by marine bacteria V. harveyi. This suggests that derivatives of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide might possess antimicrobial properties useful in biofilm prevention (Benneche et al., 2011).

Melanoma Imaging and Therapy

Radioiodinated N-(dialkylaminoalkyl)benzamides, structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide, have shown promise for scintigraphy and SPECT of melanoma metastases. Structure-activity studies indicate that the metabolic stability and blood clearance rates of these compounds are critical determinants for their uptake in melanoma, suggesting potential applications in melanoma imaging and possibly therapy (Eisenhut et al., 2000).

Antioxidant Sources from Marine Algae

Further research on Rhodomela confervoides identified additional bromophenols with strong antioxidant activity, indicating that marine red algae could be an excellent source of natural antioxidants. These compounds, including ones structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromo-5-methoxybenzamide, could help prevent oxidative deterioration of food, highlighting their importance in food science (Li et al., 2011).

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-bromo-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S/c1-10(19)15-6-4-12(22-15)7-8-18-16(20)13-9-11(21-2)3-5-14(13)17/h3-6,9H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNHWSOQTQCUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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